Cas no 1772-55-0 (Butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate)

Butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate structure
1772-55-0 structure
Product name:Butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate
CAS No:1772-55-0
MF:C22H24O3
MW:336.42416
CID:1364016
PubChem ID:254065

Butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate
    • butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
    • NSC77740
    • AG-K-25455
    • 5-Oxo-2,3-diphenyl-cyclopentan-carbonsaeure-(1)-butylester
    • AC1L5PGF
    • AR-1I1248
    • CTK4D6449
    • A812336
    • butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate; NSC77740; AG-K-25455; 5-Oxo-2,3-diphenyl-cyclopentan-carbonsaeure-(1)-butylester; AC1L5PGF; AR-1I1248; CTK4D6449; A812336;
    • BUTYL 5-OXO-2,3-DIPHENYL-CYCLOPENTANE-1-CARBOXYLATE
    • 5-oxo-2,3-diphenyl-1-cyclopentanecarboxylic acid butyl ester
    • DTXSID80291752
    • butyl 5-oxidanylidene-2,3-diphenyl-cyclopentane-1-carboxylate
    • DS-010620
    • 1772-55-0
    • NSC-77740
    • Inchi: InChI=1S/C22H24O3/c1-2-3-14-25-22(24)21-19(23)15-18(16-10-6-4-7-11-16)20(21)17-12-8-5-9-13-17/h4-13,18,20-21H,2-3,14-15H2,1H3
    • InChI Key: BRJVNUBYMFNZCA-UHFFFAOYSA-N
    • SMILES: CCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 336.17262
  • Monoisotopic Mass: 336.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.118
  • Boiling Point: 460.5°C at 760 mmHg
  • Flash Point: 200.1°C
  • Refractive Index: 1.557
  • PSA: 43.37
  • LogP: 4.48630

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